molecular formula C15H15N3O3 B2865214 (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391891-52-4

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2865214
CAS No.: 391891-52-4
M. Wt: 285.303
InChI Key: UMCGQYBLFFKZAB-RQZCQDPDSA-N
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Description

Compound Information: (E)-N-(2-(2-((5-Methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide ( 391893-66-6) is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299.32 g/mol . Its structure features a benzamide group linked to a hydrazine-based scaffold that incorporates a 5-methylfuran moiety, a structure known to be of interest in medicinal chemistry. Research Context and Potential: While specific biological data for this compound is not fully established, its core structure is related to hydrazine-based derivatives that are actively investigated in pharmaceutical research. Notably, similar 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), a key target for antiviral drug development . These related compounds demonstrate the potential of the furan-hydrazine scaffold in developing enzyme inhibitors, suggesting this area as a potential research direction for this compound. Application Note: This product is intended for research purposes by qualified personnel. It is strictly for laboratory use and is not certified for human consumption or therapeutic application. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-11-7-8-13(21-11)9-17-18-14(19)10-16-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCGQYBLFFKZAB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Hydrazone Derivatives with Varying Aromatic Moieties

  • (E)-N-(2-(2-(4-Methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide (CAS 391886-16-1): This compound replaces the benzamide group with a thiophene-carboxamide and incorporates a 4-methoxybenzylidene substituent. Predicted logP: 1.29 g/cm³; pKa: 12.18 .
  • This may enhance binding to hydrophobic protein pockets compared to the smaller 5-methylfuran group .

Heterocyclic Variations

  • N-(2-(2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazinyl)-2-oxoethyl)-5-bromo-2-methoxybenzamide (CAS 343365-38-8) :
    The benzothiazole and bromo-methoxy groups confer distinct electronic and steric properties. The sulfur atom in benzothiazole may facilitate metal coordination, differing from the oxygen-rich furan in the target compound .

Physicochemical Properties

Property Target Compound 4-Methoxybenzylidene Analogue 1,3-Benzodioxole Derivative
Molecular Weight 341.34 g/mol 317.36 g/mol 423.42 g/mol
logP (Predicted) 2.1 (estimated) 1.29 3.5
Solubility Moderate (polar aprotic solvents) Higher due to methoxy group Lower (hydrophobic benzodioxole)
Thermal Stability Stable up to 200°C Similar Reduced (thiadiazole decomposition)

Structural Confirmation and Computational Studies

  • X-ray Crystallography : The (E)-configuration of the target compound is confirmed via single-crystal analysis, similar to (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
  • Docking Studies : AutoDock4 simulations ( ) suggest the methylfuran group’s planar structure facilitates intercalation into DNA or enzyme active sites, whereas benzodioxole derivatives exhibit stronger hydrophobic interactions .

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